4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-11(8(14)15)4-6-12-7-5-11/h12H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAENIWWUAIMXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361476 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252720-31-3 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reagents and Reaction Conditions
- Boc anhydride (Boc₂O) : 1.2–1.5 equivalents relative to the amine.
- Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in catalytic amounts (0.1–0.2 eq).
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.
- Reaction Time : 6–12 hours under nitrogen atmosphere.
Mechanistic Insight :
The Boc group is introduced via nucleophilic attack of the piperidine amine on the electrophilic carbonyl of Boc anhydride. The base neutralizes the generated carboxylic acid, preventing side reactions such as esterification.
Yield Optimization :
- Temperature Control : Maintaining the reaction below 25°C minimizes thermal decomposition of Boc anhydride, improving yields to 85–92%.
- Solvent Polarity : THF (ε = 7.5) provides higher yields than DCM (ε = 8.9) due to better solubility of intermediates.
Hydrolysis of Methyl 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylate
This two-step approach first synthesizes the methyl ester derivative (CAS 115655-44-2), followed by saponification to the carboxylic acid.
Ester Synthesis
- Starting Material : 4-Aminopiperidine-4-carboxylic acid.
- Esterification : Methanol in the presence of thionyl chloride (SOCl₂) or H₂SO₄ at reflux (65–70°C) for 3–5 hours.
- Boc Protection : As described in Section 1.1.
Saponification Conditions
- Base : Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in THF/H₂O (3:1 v/v).
- Temperature : 0°C to room temperature, 2–4 hours.
- Yield : 78–85% after recrystallization from ethanol/water.
Critical Analysis :
While this route avoids direct handling of the sensitive carboxylic acid during Boc protection, it introduces additional purification steps. Residual methanol (<0.1% by GC) must be rigorously removed to meet pharmaceutical standards.
Industrial-Scale Process Design
Continuous Flow Synthesis
Modern facilities employ tubular reactors for Boc protection, achieving:
Crystallization Optimization
- Anti-Solvent : Heptane induces crystallization at 4°C, yielding needle-like crystals with low solvent inclusion (<0.01% w/w).
- Particle Size Control : 50–100 µm achieved via controlled cooling rates (2°C/min).
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups using appropriate reagents.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields 4-aminopiperidine-4-carboxylic acid .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its piperidine structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form N-oxides or reduced to yield free amine derivatives . The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability during synthetic processes, facilitating selective reactions at other sites on the molecule.
Synthesis of Chiral Building Blocks
Recent studies have demonstrated the utility of 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid in synthesizing chiral building blocks. For example, it has been employed in the preparation of N-Boc and N-nosyl dipeptides containing a piperidine moiety. These derivatives have shown high enantiomeric and diastereomeric purity, making them valuable for further pharmaceutical development .
Biological Applications
Enzyme Inhibitors and Receptor Ligands
In biological research, this compound is investigated for its potential use as an enzyme inhibitor or receptor ligand. The ability to modify its structure allows researchers to explore interactions with various biological targets. For example, derivatives of this compound have been synthesized to study their effects on Toll-like receptors, which play a crucial role in immune response modulation .
Pharmaceutical Development
The compound's structural features make it a candidate for drug development aimed at treating neurological disorders. Its reactivity allows for the incorporation into larger pharmacologically active structures. Research has indicated that modifications of 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid can lead to compounds with enhanced biological activity against specific targets .
Industrial Applications
Production of Fine Chemicals
In the chemical industry, 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid is utilized as a building block for synthesizing fine chemicals and agrochemicals. Its stability and versatility make it suitable for large-scale production processes where specific functionalities are required .
- Synthesis of Chiral Dipeptides
- Toll-like Receptor Antagonists
- Mechanochemical Reactions
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid involves its role as a precursor or intermediate in chemical reactions. The Boc group provides protection to the amino group, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds or interacting with biological targets .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid
- CAS No.: 252720-31-3
- Molecular Formula : C₁₁H₂₀N₂O₄
- Molecular Weight : 244.29 g/mol
- Synonyms: N-Boc-4-aminopiperidine-4-carboxylic acid, 4-(Boc-amino)piperidine-4-carboxylic acid .
Structural Features :
- Contains a piperidine ring with a tert-butoxycarbonyl (Boc)-protected amine and a carboxylic acid group at the 4-position.
- The Boc group enhances stability during synthetic reactions, particularly in peptide synthesis and medicinal chemistry .
Physicochemical Properties :
- Boiling Point : 410 °C (estimated)
- Density : 1.18 g/cm³
- Storage : Stable at 2–8°C in a dry, dark environment .
Structural and Functional Variations
The compound’s structural analogs differ in substituents on the piperidine ring, protecting groups, or additional functional moieties. Below is a detailed comparison:
Key Compounds and Their Properties
Physicochemical and Functional Comparisons
Substituent Effects :
- Methyl/Trifluoromethyl Groups : Increase hydrophobicity and metabolic stability (e.g., 1-Boc-4-methylpiperidine-4-carboxylic acid vs. trifluoromethyl analog) .
- Phenyl Groups : Enhance aromatic interactions but reduce solubility (e.g., 1-Boc-4-phenylpiperidine-2-carboxylic acid) .
Protecting Groups: Boc vs. Cbz: Boc is acid-labile, while Cbz (benzyloxycarbonyl) requires hydrogenolysis. Dual protection allows sequential deprotection .
Ring Size :
- Piperidine (6-membered) vs. Pyrrolidine (5-membered) : Piperidine offers greater conformational flexibility, whereas pyrrolidine introduces ring strain, affecting reactivity .
Acidity :
- Trifluoromethyl substitution (electron-withdrawing) increases carboxylic acid acidity compared to methyl or phenyl analogs .
Biological Activity
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid, also known by its CAS number 252720-31-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid is , with a molecular weight of approximately 244.29 g/mol. The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with piperidine moieties exhibit a variety of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The following sections detail specific activities associated with 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid.
1. Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For instance, modifications to the piperidine structure can enhance cytotoxic effects against various cancer cell lines. In one study, related piperidine compounds demonstrated improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Table 1: Cytotoxicity of Piperidine Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid | FaDu (hypopharyngeal) | TBD | |
| EF24 analog | Lung cancer | TBD | |
| Standard treatment (Bleomycin) | FaDu | TBD |
2. Neuroprotective Effects
Piperidine derivatives have shown promise in treating neurodegenerative diseases such as Alzheimer's disease. Compounds similar to 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid have been reported to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegeneration. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function .
Table 2: AChE Inhibition by Piperidine Derivatives
| Compound | AChE Inhibition (%) | Reference |
|---|---|---|
| 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid | TBD | |
| Donepezil | TBD | |
| Other piperidine derivatives | TBD |
The mechanism by which 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid exerts its biological effects is likely multifaceted:
- Cytotoxicity : Enhanced interaction with cellular targets due to structural modifications leading to increased apoptosis.
- Enzyme Inhibition : The presence of the piperidine ring facilitates binding to AChE and other enzymes involved in neurotransmission and inflammation .
Case Studies
Several case studies have explored the efficacy of piperidine derivatives in clinical settings:
- Cancer Treatment : A clinical trial investigated the use of piperidine derivatives in combination therapies for lung cancer patients, showing promising results in tumor reduction and improved survival rates .
- Alzheimer's Disease : A study assessing the cognitive improvement in Alzheimer's patients treated with AChE inhibitors including piperidine derivatives reported significant enhancements in memory and learning capabilities .
Q & A
Q. What are the critical steps in synthesizing 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid, and how are intermediates characterized?
The synthesis typically involves:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the amine moiety to prevent undesired side reactions during subsequent steps .
- Cyclization : Formation of the piperidine ring via intramolecular reactions, often using carbodiimide coupling agents or acid catalysis .
- Carboxylic Acid Activation : Final deprotection or hydrolysis to yield the free carboxylic acid group.
Q. Characterization Methods :
- IR Spectroscopy : Confirms Boc group presence (C=O stretch ~1680–1720 cm⁻¹) and carboxylic acid (broad O–H stretch ~2500–3300 cm⁻¹) .
- NMR : ¹H NMR identifies piperidine ring protons (δ 1.4–3.5 ppm) and Boc methyl groups (δ 1.4 ppm). ¹³C NMR verifies carbonyl carbons (Boc: ~155 ppm; carboxylic acid: ~175 ppm) .
- Mass Spectrometry : Validates molecular weight (244.29 g/mol) and fragmentation patterns .
Q. What safety precautions are essential when handling this compound?
- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Protective Measures : Use gloves, goggles, and fume hoods. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving the Boc-protected amine to improve yields?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysis : Use HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to reduce racemization and improve coupling efficiency .
- Temperature Control : Maintain reactions at 0–25°C to minimize Boc group cleavage .
- Computational Modeling : Tools like quantum chemical calculations predict optimal reaction pathways and transition states, reducing trial-and-error .
Q. How to resolve discrepancies in reported biological activities of derivatives?
- Structural Isomerism : Verify regiochemistry using 2D NMR (e.g., NOESY for spatial proximity) and X-ray crystallography .
- Purity Assessment : Employ HPLC with UV/Vis or MS detection to rule out impurities from incomplete Boc deprotection or side products .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., 1-Boc-piperidine-4-carboxylic acid) to isolate functional group contributions .
Q. What strategies mitigate Boc group instability during acidic/basic conditions?
- pH Control : Use mild acids (e.g., TFA in DCM) for deprotection, avoiding prolonged exposure to strong acids/bases .
- Alternative Protecting Groups : For multi-step syntheses, consider Fmoc or Alloc groups, which are orthogonal to Boc .
- In Situ Monitoring : Track Boc integrity via FTIR or LC-MS during reactions .
Q. How does the steric bulk of the Boc group influence piperidine ring conformation?
- Conformational Analysis : X-ray crystallography and DFT calculations show that the Boc group restricts ring puckering, favoring chair conformations with axial carboxylate groups .
- Biological Implications : Reduced conformational flexibility may impact binding affinity in enzyme inhibition assays (e.g., neuraminidase or protease targets) .
Q. What computational tools aid in designing derivatives with enhanced pharmacokinetic properties?
- ADMET Prediction : Software like SwissADME or Schrödinger’s QikProp predicts solubility, permeability, and metabolic stability .
- Docking Studies : AutoDock Vina or Glide models interactions with biological targets (e.g., kinases, GPCRs) to prioritize synthetic targets .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
Q. Why do coupling reactions with this compound yield variable stereochemical outcomes?
Q. How to validate the compound’s role as a building block in peptide mimetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
